molecular formula C14H19N3 B14334668 benzene-1,4-dicarbonitrile;N,N-diethylethanamine CAS No. 105988-97-4

benzene-1,4-dicarbonitrile;N,N-diethylethanamine

Cat. No.: B14334668
CAS No.: 105988-97-4
M. Wt: 229.32 g/mol
InChI Key: JUARZNAWFYBMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,4-dicarbonitrile typically involves the ammoxidation of p-xylene. This process includes the catalytic oxidation of p-xylene in the presence of ammonia, resulting in the formation of benzene-1,4-dicarbonitrile . The reaction conditions often involve high temperatures and the use of catalysts such as vanadium oxide.

For the preparation of N,N-diethylethanamine, the most common method is the alkylation of ammonia with ethyl halides. This reaction is typically carried out under basic conditions, using a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of benzene-1,4-dicarbonitrile follows the same principles as the laboratory synthesis but on a larger scale. The process involves the continuous flow of reactants through a reactor, with careful control of temperature and pressure to optimize yield and purity . Similarly, the industrial production of N,N-diethylethanamine involves large-scale alkylation reactions, often using continuous reactors to ensure consistent product quality .

Properties

105988-97-4

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

benzene-1,4-dicarbonitrile;N,N-diethylethanamine

InChI

InChI=1S/C8H4N2.C6H15N/c9-5-7-1-2-8(6-10)4-3-7;1-4-7(5-2)6-3/h1-4H;4-6H2,1-3H3

InChI Key

JUARZNAWFYBMJS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=CC=C1C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.